![molecular formula C14H11NO3 B14910463 4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes by chelating essential metal ions .
類似化合物との比較
Similar Compounds
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Similar structure but lacks the carboxylic acid group.
4-{(E)-[(4-hydroxyphenyl)imino]methyl}benzoic acid: Similar structure but with a hydroxyl group at a different position on the aromatic ring.
Uniqueness
4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid is unique due to the presence of both a phenolic hydroxyl group and a carboxylic acid group, which allows it to form a variety of metal complexes with distinct properties.
特性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
4-[(2-hydroxyphenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C14H11NO3/c16-13-4-2-1-3-12(13)15-9-10-5-7-11(8-6-10)14(17)18/h1-9,16H,(H,17,18) |
InChIキー |
XSYUWHUXGVSAGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





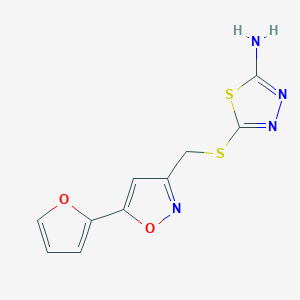
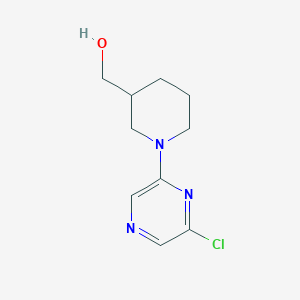
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
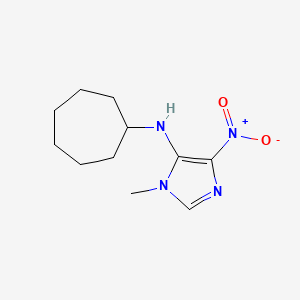
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)
![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)


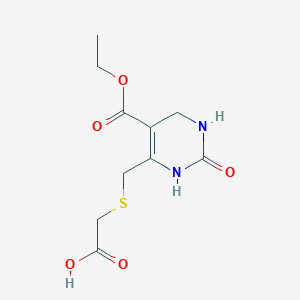
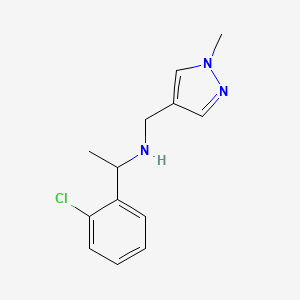
![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
